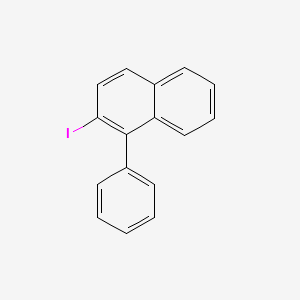
2-Iodo-1-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1-phenylnaphthalene is an organic compound with the molecular formula C16H11I It is a derivative of naphthalene, where an iodine atom is substituted at the second position and a phenyl group is attached at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodo-1-phenylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-phenylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where 1-phenylnaphthalene is reacted with an aryl iodide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1-phenylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-phenylnaphthalene.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Major products are quinones or other oxidized derivatives.
Reduction: The primary product is 1-phenylnaphthalene.
Applications De Recherche Scientifique
2-Iodo-1-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool in medical imaging.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Iodo-1-phenylnaphthalene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with cellular targets through its aromatic structure, potentially affecting enzyme activity or cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Iodo-2-phenylnaphthalene
- 2-Iodo-3-phenylnaphthalene
- 1-Iodo-2-(2-iodophenyl)naphthalene
Uniqueness
2-Iodo-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
607731-70-4 |
|---|---|
Formule moléculaire |
C16H11I |
Poids moléculaire |
330.16 g/mol |
Nom IUPAC |
2-iodo-1-phenylnaphthalene |
InChI |
InChI=1S/C16H11I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H |
Clé InChI |
FJKFUPYNWVXNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
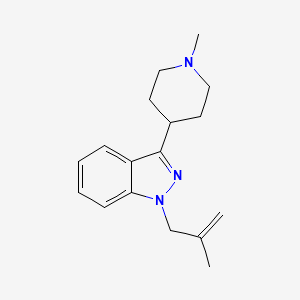
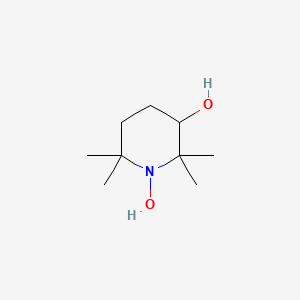

![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)

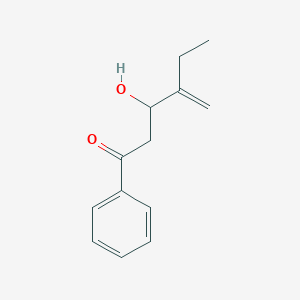
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
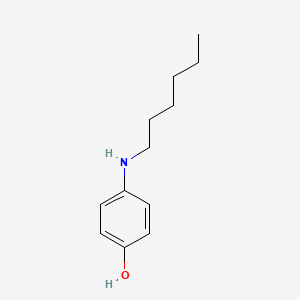
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
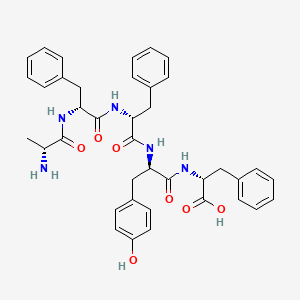
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![N-[5-(Benzylsulfamoyl)naphthalen-1-yl]acetamide](/img/structure/B12589565.png)
